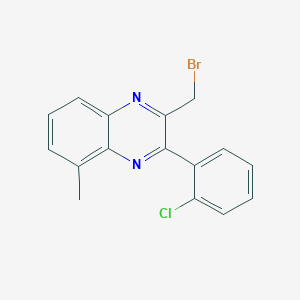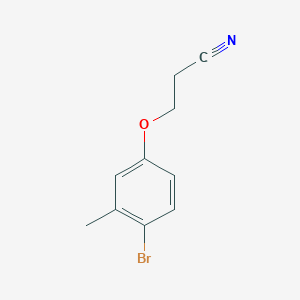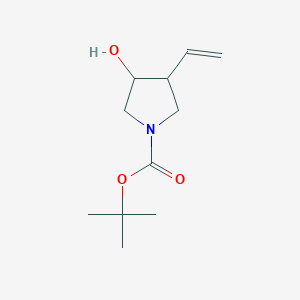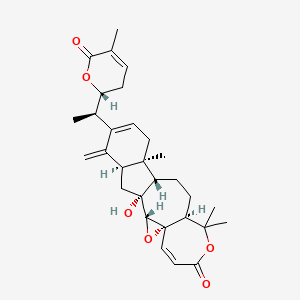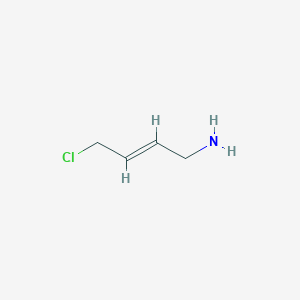
4-Chlorobut-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobut-2-en-1-amine is an organic compound with the molecular formula C4H8ClN. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chlorine atom and an amine group attached to a butene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chlorobut-2-en-1-amine involves the monoalkylation of 1,4-dichlorobut-2-ene with prop-2-yn-1-ol under phase-transfer catalysis conditions. This reaction leads to the formation of 1-(prop-2-yn-1-yloxy)-4-chlorobut-2-ene, which subsequently reacts with dimethylamine to yield N,N-dimethyl-4-(prop-2-yn-1-yloxy)but-2-enyl-1-amine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The use of phase-transfer catalysts and specific reaction temperatures and pressures ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which are valuable intermediates in organic synthesis and industrial applications.
Scientific Research Applications
4-Chlorobut-2-en-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chlorobut-2-en-1-amine include:
- This compound hydrochloride
- 2-Buten-1-amine, 4-chloro-
- cis-4-Chloro-2-butenylamine hydrochloride .
Uniqueness
This compound is unique due to its specific chemical structure, which allows for a wide range of chemical reactions and applications. Its versatility as an intermediate in organic synthesis and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
(E)-4-chlorobut-2-en-1-amine |
InChI |
InChI=1S/C4H8ClN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+ |
InChI Key |
DYUZZXXUVYQTQX-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CCl)N |
Canonical SMILES |
C(C=CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


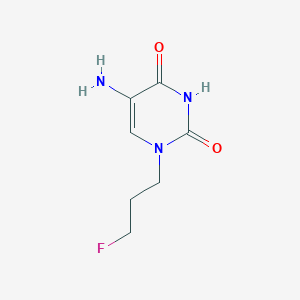
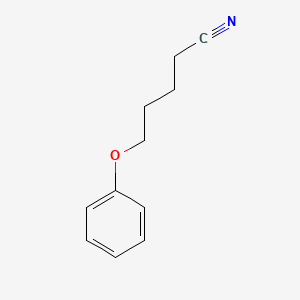
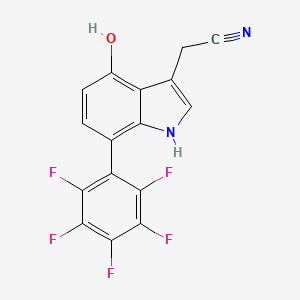
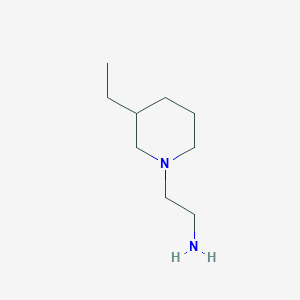
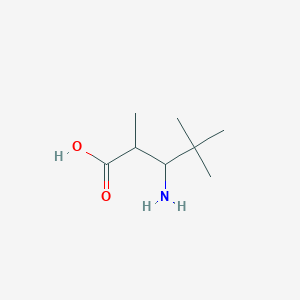
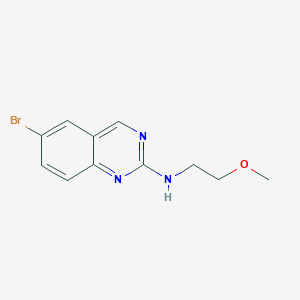
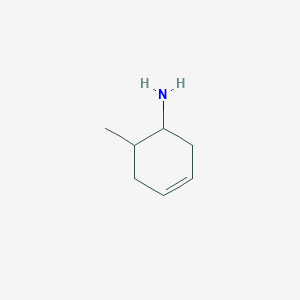
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
